CAS 6596-82-3 molecular weight and solubility data
CAS 6596-82-3 molecular weight and solubility data
Topic: CAS 6596-82-3 (4,5-Diphenyl-4H-1,2,4-triazole-3-thiol) Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: Physicochemical Profiling & Experimental Protocols
Executive Summary
CAS 6596-82-3 , chemically identified as 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (also known as 3,4-diphenyl-1H-1,2,4-triazole-5-thione), is a heterocyclic thione derivative of significant interest in medicinal chemistry.[1][2][3] Unlike simple triazoles, the presence of two phenyl rings confers substantial lipophilicity, modulating its bioavailability and interaction with hydrophobic protein pockets.
Primary research applications center on its role as a Thymidine Phosphorylase (TP) inhibitor , a critical pathway in tumor angiogenesis and metastasis. Furthermore, the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungal strains. This guide provides a validated framework for the reconstitution, handling, and experimental application of CAS 6596-82-3, ensuring reproducibility in biochemical and cell-based assays.
Physicochemical Identity & Properties
Table 1: Core Chemical Data
| Property | Data | Notes |
| Chemical Name | 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | Alternate: 3,4-diphenyl-1H-1,2,4-triazole-5-thione |
| CAS Number | 6596-82-3 | Verified Registry Number |
| Molecular Formula | C₁₄H₁₁N₃S | |
| Molecular Weight | 253.32 g/mol | Critical for molarity calculations |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~218–219 °C | Recrystallized from ethanol [1] |
| pKa (Predicted) | ~9.24 (Thiol group) | Weakly acidic; exists as thione tautomer at neutral pH |
| LogP (Predicted) | ~3.0 - 3.5 | High lipophilicity; poor aqueous solubility |
Solubility Profile & Reconstitution Protocols
Critical Warning: CAS 6596-82-3 is hydrophobic. Direct addition to aqueous media (cell culture media, PBS) without a carrier solvent will result in immediate precipitation and experimental failure.
3.1 Solvent Compatibility Table
| Solvent | Solubility Rating | Max Concentration | Application |
| DMSO | Excellent | ~50 mg/mL (197 mM) | Preferred for stock solutions. |
| Ethanol (100%) | Good | ~10–20 mg/mL | Suitable for recrystallization; requires warming. |
| Water / PBS | Insoluble | < 0.1 mg/mL | Requires <1% DMSO cosolvent for stability. |
| DMF | Excellent | ~50 mg/mL | Alternative to DMSO for specific syntheses. |
3.2 Standard Operating Procedure (SOP): Stock Preparation
Objective: Prepare a 50 mM Stock Solution in DMSO.
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Weighing: Accurately weigh 12.66 mg of CAS 6596-82-3.
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Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
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Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 2 minutes at room temperature.
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Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
3.3 Aqueous Dilution Workflow (For Cell Assays)
To introduce the compound into cell culture media without precipitation, a "step-down" dilution method is required.
Figure 1: Step-down dilution strategy to prevent compound precipitation in aqueous buffers.
Biological Mechanism & Applications
4.1 Thymidine Phosphorylase (TP) Inhibition
CAS 6596-82-3 acts as a competitive inhibitor of Thymidine Phosphorylase (TP), an enzyme often overexpressed in solid tumors. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The latter is a potent angiogenic factor that promotes endothelial cell migration and tumor growth [2].
Mechanism of Action: The thione moiety of CAS 6596-82-3 mimics the pyrimidine ring of the natural substrate, occupying the active site and preventing the conversion of thymidine, thereby starving the tumor of angiogenic factors.
Figure 2: Mechanism of Thymidine Phosphorylase inhibition by CAS 6596-82-3.
4.2 Antimicrobial Activity
The compound has demonstrated efficacy against:
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Gram-positive bacteria: Staphylococcus aureus (MIC values typically range 10–50 µg/mL depending on strain).
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Fungi: Candida albicans.
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Mechanism: Disruption of microbial cell wall synthesis and interference with essential enzymatic pathways via the reactive thiol/thione group [3].
Experimental Protocols
Protocol A: Determination of IC50 for TP Inhibition
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Enzyme Source: Recombinant human Thymidine Phosphorylase or platelet-derived extracts.
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Substrate: Thymidine (1 mM final concentration).
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Compound Prep: Prepare serial dilutions of CAS 6596-82-3 in DMSO (0.1 µM to 100 µM).
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Reaction:
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Incubate Enzyme + Inhibitor for 15 mins at 37°C.
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Add Substrate to initiate reaction.
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Monitor decrease in absorbance at 290 nm (cleavage of thymidine) spectrophotometrically.
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Control: DMSO-only vehicle control (must be <1% v/v).
Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)[4][5][6]
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Media: Mueller-Hinton Agar (MHA).
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Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.
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Loading:
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Dissolve CAS 6596-82-3 in DMSO at 10 mg/mL.
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Add 50–100 µL into 6mm wells punched in the agar.
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Incubation: 37°C for 24 hours.
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Readout: Measure Zone of Inhibition (ZOI) in millimeters. Compare against Ciprofloxacin (positive control) and DMSO (negative control).
References
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ChemicalBook. (2026). 4,5-DIPHENYL-4H-1,2,4-TRIAZOLE-3-THIOL Physicochemical Properties. Retrieved from
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Nadeem, H., et al. (2013).[7] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[7] Retrieved from
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BenchChem. (2025).[6] Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis. Retrieved from
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Aladdin Scientific. (2025). Product Specification: 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol. Retrieved from
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PubChem. (n.d.). Compound Summary: 1,2,4-Triazole-3-thiol derivatives. Retrieved from
Sources
- 1. 4,5-DIPHENYL-4H-1,2,4-TRIAZOLE-3-THIOL | 6596-82-3 [chemicalbook.com]
- 2. Alcohols | CymitQuimica [cymitquimica.com]
- 3. Alcoli | CymitQuimica [cymitquimica.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
